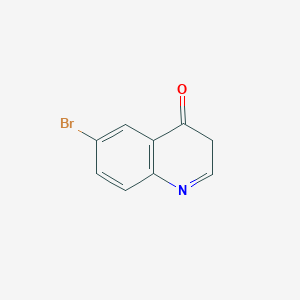

6-Bromoquinolin-4(3H)-one

Description

Significance and Context within Quinolone and Quinazolinone Chemistry

The quinolone framework is a well-established pharmacophore, with early derivatives like nalidixic acid paving the way for a large class of synthetic antibiotics. qeios.com The modification of the basic quinolone structure, particularly at the 6-position with a halogen, has been shown to significantly influence the biological activity of the resulting compounds. rsc.org The presence of the bromine atom in 6-bromoquinolin-4(3H)-one provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Quinazolinones, which are fused heterocyclic systems containing a benzene (B151609) ring and a pyrimidine (B1678525) ring, also represent a privileged scaffold in medicinal chemistry. omicsonline.orgnih.gov These compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. omicsonline.orgijarsct.co.in The synthesis of quinazolinone derivatives often involves multi-step sequences, and versatile intermediates like this compound can serve as crucial starting materials or key structural motifs in the elaboration of these complex structures. The stability of the quinazolinone nucleus makes it an attractive target for medicinal chemists, and the ability to functionalize it through precursors like this compound is of great value. omicsonline.orgnih.gov

Overview of Research Trajectories in Advanced Synthetic Methodologies

The synthetic utility of this compound is highlighted by its application in various modern synthetic methodologies. Researchers have employed this compound in a range of catalytic cross-coupling reactions to generate novel derivatives with enhanced biological profiles.

One of the most prominent applications is in palladium-catalyzed reactions . For instance, the Suzuki-Miyaura coupling has been utilized to transform this compound into its corresponding vinyl derivative. mdpi.com This reaction demonstrates the utility of the bromine substituent as a site for carbon-carbon bond formation. Furthermore, palladium catalysis has been instrumental in the synthesis of bis-heterocycle derivatives through decarboxylative coupling reactions of related quinolin-4-one-3-carboxylic acids with bromo-substituted heterocycles. rsc.org

Copper-catalyzed reactions , particularly the Chan-Lam coupling, have also been extensively explored. This methodology has been successfully used to synthesize a series of 6-bromoquinolin-4-ol (B142416) derivatives by reacting it with various arylboronic acids. mdpi.comresearchgate.net These studies have also investigated the influence of different solvents and bases on the reaction yield, demonstrating the optimization of synthetic protocols. mdpi.com

Beyond these well-established methods, research has also focused on developing more efficient and environmentally friendly synthetic strategies. Microwave-assisted synthesis has been employed to accelerate the formation of 4-quinolone derivatives, showcasing a move towards greener chemistry. rsc.org Additionally, one-pot, multi-component reactions are being developed to construct functionalized quinolones in a highly efficient manner, reducing the number of synthetic steps and purification procedures. acs.org

The following table summarizes some of the key synthetic transformations involving this compound and its direct precursors:

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, Potassium vinyltrifluoroborate | 6-vinylquinolin-4(1H)-one | mdpi.com |

| Chan-Lam Coupling | Cu(OAc)₂, Arylboronic acids | 6-Aryloxy-quinolin-4-ols | mdpi.comresearchgate.net |

| Pfitzinger Reaction | Pyruvic acid, 5-bromoisatin (B120047) | 6-Bromoquinoline-2,4-dicarboxylic acid | nih.gov |

| Cyclization | 4-bromoaniline (B143363), Diethyl malonate | 6-Bromoquinolin-4-ol | atlantis-press.com |

| Chlorination | POCl₃, DMF | 6-Bromo-4-chloroquinoline | atlantis-press.comresearchgate.net |

| Iodination | NaI, Acetonitrile | 6-Bromo-4-iodoquinoline | atlantis-press.comresearchgate.net |

Contemporary Relevance in Target-Oriented Chemical Synthesis

Target-oriented synthesis (TOS) focuses on the efficient construction of specific, often complex, molecular targets that are known to possess useful biological functions. units.it In this context, this compound and its derivatives serve as valuable intermediates for the synthesis of a variety of target molecules with therapeutic potential. The strategic placement of the bromine atom allows for late-stage functionalization, a key concept in modern drug discovery that enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. beilstein-journals.org

For example, 6-bromoquinolin-4-ol, the tautomeric form of this compound, is a commercially available starting material for the synthesis of novel antibacterial agents. mdpi.comresearchgate.net By employing Chan-Lam coupling, researchers have synthesized a series of phenoxy quinoline (B57606) derivatives that exhibit activity against multidrug-resistant bacteria such as ESBL-producing Escherichia coli and MRSA. mdpi.com

Furthermore, derivatives of 6-bromoquinoline (B19933) are key intermediates in the synthesis of potent enzyme inhibitors. For instance, 4-acrylamido-quinoline derivatives, synthesized from 6-bromoquinoline precursors, have been identified as potent PI3K/mTOR dual inhibitors, which are promising targets for cancer therapy. frontiersin.orgnih.gov The synthesis of these complex molecules often involves a multi-step sequence where the bromoquinoline core is elaborated through a series of chemical transformations, including oxidation, olefination, and amidation. frontiersin.org

The versatility of this compound is further demonstrated by its use in the synthesis of inhibitors for other important biological targets, such as receptor-interacting protein kinase 2 (RIPK2), which is involved in immune signaling and inflammation. semanticscholar.org The ability to regioselectively functionalize the quinoline scaffold through sequential palladium-catalyzed reactions highlights the power of this building block in generating chemical diversity for drug discovery programs. researchgate.net

The following table provides examples of biologically active compounds synthesized from 6-bromoquinoline derivatives:

| Starting Material | Synthetic Target | Biological Activity | Reference |

| 6-Bromoquinolin-4-ol | 6-Phenoxy-quinolin-4-ol derivatives | Antibacterial (ESBL E. coli, MRSA) | mdpi.com |

| 6-Bromoquinoline-4-carbaldehyde | 4-Acrylamido-quinoline derivatives | PI3K/mTOR inhibitors (Anticancer) | frontiersin.org |

| 6-Bromo-4-chloroquinoline | 4-Aminoquinoline (B48711) derivatives | RIPK2 inhibitors (Anti-inflammatory) | semanticscholar.org |

| 6-Bromoquinolin-2(1H)-one | 2-Substituted quinoline-6-carboxamides | mGluR1 antagonists (Neuropathic pain) | jst.go.jp |

| 6-Bromoquinoline | 2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Antimycobacterial | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRZHWUEWCVYHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromoquinolin 4 3h One and Its Derivatives

Strategic Approaches to Core Scaffold Synthesis

Cyclization Reactions and Annulation Strategies

Cyclization and annulation reactions are fundamental to the formation of the quinolinone heterocyclic system. These methods typically involve the formation of one or two rings in a single or sequential process, starting from acyclic or partially cyclized precursors.

The Knorr synthesis is a classical and widely employed method for the preparation of quinolin-2(1H)-ones, which can be tautomerized or further modified to yield quinolin-4(3H)-ones. The synthesis involves the condensation of a β-keto ester with an aniline (B41778) derivative, in this case, 4-bromoaniline (B143363), followed by an acid-catalyzed cyclization. researchgate.net

The mechanism begins with the protonation of the carbonyl group of the β-keto ester, which facilitates a nucleophilic attack by 4-bromoaniline to form an anilide intermediate. Subsequent intramolecular cyclization, typically promoted by strong acids like polyphosphoric acid (PPA) at elevated temperatures (120–140°C), leads to the formation of the quinoline (B57606) core. The bromine substituent at the 4-position of the aniline starting material directs the electrophilic substitution to position 6 of the resulting quinolinone. While electron-withdrawing groups like bromine can deactivate the aromatic ring and slow down the cyclization process, they often enhance the regioselectivity of the reaction. Optimization of reaction conditions, such as using acetic acid as both solvent and catalyst at 80–100°C, has been shown to improve the yield of the intermediate anilide to 72%.

| Step | Reagents and Conditions | Product | Yield | Key Findings |

|---|---|---|---|---|

| Condensation | Ethyl acetoacetate, 4-bromoaniline, acetic acid, 80–100°C, 6–8 hours | Anilide intermediate | 72% | Acetic acid acts as both solvent and catalyst. Prolonged heating can lead to undesired byproducts. |

| Cyclization | Anilide intermediate, polyphosphoric acid (PPA), 120–140°C, 2–3 hours | 6-Bromo-4-methylquinolin-2(1H)-one | 85% | The electron-withdrawing nature of bromine improves regioselectivity but slows the reaction rate. |

The Pfitzinger reaction provides a route to substituted quinoline-4-carboxylic acids through the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. smolecule.comwikipedia.org To synthesize precursors for 6-bromoquinolin-4(3H)-one, 5-bromoisatin (B120047) is a key starting material.

The reaction mechanism involves the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound to form an imine, which subsequently rearranges to an enamine. wikipedia.org Intramolecular cyclization and dehydration of the enamine yield the quinoline ring. wikipedia.org By using 5-bromoisatin, the bromine atom is incorporated at the 6-position of the final quinoline product. This method is versatile and allows for the synthesis of various quinoline derivatives by changing the carbonyl component. For instance, reaction with diethyl malonate or α-methyl ketones in refluxing ethanol (B145695) or acetic acid can yield the corresponding quinoline-2,4-dicarboxylic acid precursors. While traditionally yielding carboxylic acids, modifications are necessary to arrive at the quinolin-4(3H)-one structure, often involving decarboxylation or other functional group transformations.

The intramolecular Heck reaction is a powerful palladium-catalyzed method for constructing cyclic and heterocyclic systems. wikipedia.org This reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org For the synthesis of this compound, this strategy can be employed by designing a substrate containing both a bromo-substituted aromatic ring and an appropriately positioned alkene moiety.

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. wikipedia.org This is followed by migratory insertion of the alkene into the carbon-palladium bond, forming a new carbon-carbon bond and a cyclic intermediate. wikipedia.org Subsequent β-hydride elimination regenerates the palladium catalyst and introduces a double bond into the newly formed ring. princeton.edu The intramolecular nature of the reaction often leads to high regioselectivity, governed by steric and electronic factors. princeton.edu This methodology has been successfully applied to the synthesis of various quinolinone derivatives, including tricyclic fused quinolones and 3-alkylquinolin-2(1H)-ones. mdpi.com The versatility of the Heck reaction allows for the creation of complex molecular architectures in a single step. chim.it

Pfitzinger Reaction and Quinoline-2,4-dicarboxylic Acid Precursors

Multi-Component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps in a single vessel without the isolation of intermediates. acs.orgnih.gov

A notable example is the three-component, one-pot synthesis of functionalized quinolones. acs.org One such protocol involves the reaction of an aniline (e.g., 4-bromoaniline), an aldehyde, and an active methylene (B1212753) compound. For instance, a study reported the synthesis of 3-benzoyl-6-bromoquinolin-4(1H)-one with a 67% yield. acs.org These reactions often proceed through a cascade of transformations, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, to rapidly assemble the quinolinone scaffold. The use of a catalyst, such as L-proline, can facilitate these transformations under mild conditions. mdpi.com Similarly, pseudo-six-component syntheses have been developed for creating complex hexahydroquinoline derivatives, demonstrating the power of MCRs in generating molecular diversity. nih.gov One-pot procedures have also been developed for the synthesis of biaryls, which can be precursors to more complex quinolinone systems. researchgate.net

Halogenation Strategies and Regioselective Bromination

Direct and regioselective halogenation of a pre-formed quinolin-4(3H)-one scaffold is another crucial strategy for the synthesis of this compound. Achieving high regioselectivity for the C-6 position is paramount.

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. nih.gov The choice of brominating agent and reaction conditions is critical for controlling the position of bromination. For the quinolinone ring system, the directing effects of the existing substituents play a key role. The carbonyl group and the nitrogen atom in the heterocyclic ring influence the electron density of the benzenoid ring, thereby guiding the incoming electrophile. Recent advances have focused on developing milder and more selective bromination reagents. For example, hypervalent iodine(III) reagents have been used to promote the regioselective halogenation of 4-quinolones at the C-3 position under mild conditions. nih.govacs.org While this highlights the potential for regioselective control, specific conditions for C-6 bromination would need to be optimized. Studies on dihydroquinazolinones have shown that modern bromination techniques can achieve up to 92% regioselectivity for the 6-position.

| Synthetic Strategy | Key Starting Materials | Typical Reagents and Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Knorr Synthesis | 4-bromoaniline, β-keto esters | Acid catalyst (e.g., PPA, acetic acid), heat | Well-established, good for quinolin-2(1H)-one precursors. researchgate.net | Requires high temperatures, potential for side products. |

| Pfitzinger Reaction | 5-bromoisatin, carbonyl compounds | Base (e.g., KOH), refluxing solvent (e.g., ethanol) | Versatile for diverse substitutions on the quinoline core. smolecule.com | Often requires further steps to obtain the quinolin-4(3H)-one. smolecule.com |

| Intramolecular Heck Reaction | Substrates with aryl bromide and alkene moieties | Palladium catalyst, base | High regioselectivity, good for complex ring systems. wikipedia.orgmdpi.com | Requires synthesis of specialized starting materials. |

| Multi-Component Reactions | Anilines, aldehydes, active methylene compounds | Catalyst (e.g., L-proline), often one-pot | High efficiency, atom economy, rapid assembly of complex structures. acs.orgnih.gov | Optimization can be complex, potential for multiple products. |

| Regioselective Bromination | Quinolin-4(3H)-one | Brominating agent (e.g., NBS), catalyst/promoter | Direct introduction of bromine onto the scaffold. | Controlling regioselectivity can be challenging. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a dominant force in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. acs.org For this compound, the bromine atom at the C6-position provides a reactive handle for numerous palladium-catalyzed transformations.

Suzuki-Miyaura Coupling for Arylation and Functionalization

The Suzuki-Miyaura reaction is a powerful and widely utilized method for creating carbon-carbon bonds between organohalides and organoboron compounds. nih.govresearchgate.net This reaction is particularly effective for the arylation of heterocyclic systems. researchgate.net In the context of 6-bromoquinoline (B19933) intermediates, the Suzuki-Miyaura coupling facilitates the introduction of various aryl and heteroaryl moieties, which is a key step in the synthesis of complex molecules and potential pharmaceutical agents. researchgate.netmdpi.com The reaction's utility stems from its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. nih.govresearchgate.net

The efficiency of the coupling can be influenced by the choice of catalyst, base, and solvent. mdpi.com For instance, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related halogenated heterocycle, was optimized using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-Dioxane, showing that electron-rich boronic acids tended to produce better yields. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | THF/H₂O | 85% | scispace.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 89% | mdpi.com |

Sonogashira Coupling for Alkyne Derivatization

The Sonogashira coupling is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a dual-catalyst system of palladium and copper. wikipedia.org This reaction is instrumental in synthesizing conjugated enynes and arylalkynes. wikipedia.org For 6-bromoquinoline derivatives, the Sonogashira reaction provides a direct route to 6-alkynyl quinolines.

Research has demonstrated the successful synthesis of novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines from 6-bromoquinoline precursors. researchgate.net The coupling was achieved using phenylacetylene (B144264) in the presence of a Pd(OAc)₂ and PPh₃ catalyst system, affording the desired products in moderate to high yields. researchgate.net Another study noted the conversion of a 6-bromoquinolin-4(1H)-one derivative to its corresponding alkyne derivative through a Sonogashira coupling, highlighting the reaction's applicability to the quinolone core. nih.gov The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl, which can allow for selective reactions on polyhalogenated substrates. wikipedia.org

Table 2: Sonogashira Coupling of 6-Bromoquinoline Derivatives with Phenylacetylene

| Substrate | Coupling Partner | Catalyst System | Yield | Ref |

|---|---|---|---|---|

| 2-(4-phenylethynylphenyl)-6-bromo-4-(trifluoromethyl)quinoline | Phenylacetylene | Pd(OAc)₂ / PPh₃ | 88% | researchgate.net |

| 2-phenyl-6-bromo-4-(trifluoromethyl)quinoline | Phenylacetylene | Pd(OAc)₂ / PPh₃ | 85% | researchgate.net |

| 2-(4-methylphenyl)-6-bromo-4-(trifluoromethyl)quinoline | Phenylacetylene | Pd(OAc)₂ / PPh₃ | 42% | researchgate.net |

Aminocarbonylation Approaches

Palladium-catalyzed aminocarbonylation is a three-component reaction involving an aryl halide, carbon monoxide (CO), and an amine to produce amides. nih.gov This transformation is highly valuable for the late-stage introduction of carboxamide functionalities. Studies on the closely related 6-iodoquinoline (B82116) have provided significant insights into the aminocarbonylation of the quinoline C6-position. nih.gov

A key finding is that the reaction outcome can be selectively tuned towards either monocarbonylation (amide formation) or double carbonylation (α-ketoamide formation) by modifying the reaction conditions and ligand choice. nih.gov When the aminocarbonylation of 6-iodoquinoline was performed with a Pd(OAc)₂/XantPhos catalyst system under atmospheric pressure of CO, the corresponding quinoline-6-carboxamide (B1312354) derivatives were formed almost exclusively. nih.gov In contrast, using a Pd(OAc)₂ catalyst with a monodentate phosphine (B1218219) ligand (PPh₃) under high pressure (40 bar) of CO favored the formation of quinoline-6-glyoxylamides (α-ketoamides). nih.gov This selectivity provides a versatile tool for generating diverse quinoline derivatives from a common precursor.

Table 3: Ligand- and Pressure-Dependent Selectivity in Aminocarbonylation of 6-Iodoquinoline

| Amine | Catalyst | Ligand | CO Pressure | Major Product | Yield | Ref |

|---|---|---|---|---|---|---|

| Piperidine | Pd(OAc)₂ | XantPhos | 1 bar | Carboxamide | 98% | nih.gov |

| Piperidine | Pd(OAc)₂ | PPh₃ | 40 bar | α-Ketoamide | 63% | nih.gov |

| Cyclohexylamine | Pd(OAc)₂ | XantPhos | 1 bar | Carboxamide | 94% | nih.gov |

Catalytic Systems and Ligand Optimization in Pd-Catalyzed Reactions

The success of palladium-catalyzed cross-coupling reactions is critically dependent on the catalytic system, particularly the choice of ligand. researchgate.net Ligands stabilize the palladium center, modulate its reactivity, and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. acs.org For challenging substrates or transformations, the systematic development of bulky and electron-rich ligands has been essential. researchgate.net

In reactions involving 6-bromoquinoline and its derivatives, various catalytic systems have been employed.

Phosphine Ligands : Simple monodentate ligands like triphenylphosphine (B44618) (PPh₃) are often used in reactions like the Sonogashira coupling. researchgate.net However, for more demanding reactions, advanced ligands are required. Bidentate phosphine ligands with a large natural bite angle, such as Xantphos, have proven effective in controlling selectivity in aminocarbonylation reactions, favoring the formation of monocarbonylated products by promoting catalyst stability and preventing the second insertion of CO. nih.govnih.gov

Biarylmonophosphines : Ligands from this class, such as XPhos and t-BuBrettPhos, are known for their high catalytic turnover, especially in Suzuki-Miyaura couplings involving aryl chlorides or other less reactive substrates. scispace.comlookchem.com Their bulk and electron-donating properties promote the formation of the active L₁Pd⁰ species required for oxidative addition. researchgate.net

Palladium Precatalysts : The choice of palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is also crucial. mdpi.combrynmawr.edu Pd(OAc)₂ is a common and air-stable precursor that is reduced in situ to the active Pd(0) species. brynmawr.edu The use of well-defined precatalysts, like palladacycles, can also enhance catalytic performance and reproducibility. acs.org

Optimization often involves screening different combinations of ligands, palladium sources, bases, and solvents to achieve the desired outcome with high efficiency and selectivity. lookchem.combrynmawr.edu

Copper-Mediated Cross-Coupling Reactions

While palladium catalysis is prevalent, copper-mediated reactions offer alternative and sometimes complementary pathways for bond formation. The Chan-Lam coupling, in particular, is a powerful tool for constructing carbon-heteroatom bonds.

Chan-Lam Coupling for Phenoxy Quinolines

The Chan-Lam C–O cross-coupling reaction enables the formation of diaryl ethers by coupling an alcohol or phenol (B47542) with an organoboron reagent, typically an aryl boronic acid. nih.govmdpi.com This reaction is mediated by a copper catalyst, such as copper(II) acetate (Cu(OAc)₂), and is often performed under mild, aerobic conditions. mdpi.com

For the synthesis of phenoxy quinoline derivatives, 6-bromoquinolin-4-ol (B142416), the tautomeric form of this compound, is an ideal substrate. nih.govmdpi.com A study on the synthesis of 6-phenoxyquinolin-4-ol derivatives utilized a Chan-Lam coupling methodology, reacting commercially available 6-bromoquinolin-4-ol with various aryl boronic acids. nih.govmdpi.com The study investigated the role of different solvents and found that a mixed solvent system of methanol (B129727) and water (CH₃OH/H₂O, 8:1) provided excellent yields compared to single protic or aprotic solvents like methanol, DMF, or ethanol. nih.govmdpi.com This method provides a facile route to a series of functionalized phenoxy quinolines. nih.gov

Table 4: Chan-Lam Coupling of 6-Bromoquinolin-4-ol with Aryl Boronic Acids

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|

| 4-chlorophenylboronic acid | Cu(OAc)₂ | Pyridine (B92270) | CH₃OH/H₂O (8:1) | 93% | nih.govmdpi.com |

| Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₃OH/H₂O (8:1) | 91% | nih.govmdpi.com |

| 4-methylphenylboronic acid | Cu(OAc)₂ | Pyridine | CH₃OH/H₂O (8:1) | 89% | nih.govmdpi.com |

| 4-methoxyphenylboronic acid | Cu(OAc)₂ | Pyridine | CH₃OH/H₂O (8:1) | 87% | nih.govmdpi.com |

Influence of Solvent Systems and Bases in Cu-Catalyzed Reactions

The efficacy of copper-catalyzed reactions for the functionalization of this compound is significantly modulated by the choice of solvent and base. In Chan-Lam coupling reactions, which facilitate the formation of C-O bonds, a variety of solvents and bases have been explored to optimize reaction conditions. nih.govrsc.org

Research has demonstrated that in the reaction of 6-bromoquinolin-4-ol with aryl boronic acids using a copper(II) acetate catalyst, the solvent plays a critical role. nih.gov Protic solvents, such as methanol, have been shown to provide good to very good yields, ranging from 57% to 92%. nih.gov This is attributed to the enhanced solubility and interaction between the solvent and the reacting species. nih.gov In contrast, aprotic solvents like dimethylformamide (DMF) result in moderate yields, while ethanol leads to lower yields. nih.govresearchgate.net A mixed solvent system of methanol and water (in an 8:1 ratio) has been found to produce even more excellent results compared to single solvent systems. nih.govresearchgate.net

The choice of base is also crucial. The use of triethylamine (B128534) (Et3N) as a base in conjunction with methanol as the solvent has proven effective. nih.gov Other bases like N,N,N',N'-tetramethylethylenediamine (TMEDA) and pyridine have also been utilized in these copper-catalyzed coupling reactions. nih.gov For instance, the reaction of 6-bromoquinolin-4-ol with 4-methyl phenylboronic acid yielded better results with copper(II) acetate monohydrate in a mixed solvent of CH3OH/H2O (8:1) using TMEDA and Et3N as bases at room temperature. rsc.org

Other Advanced Functionalization and Derivatization Strategies

Nucleophilic Substitution Reactions in Quinolone Frameworks

The quinolone framework, particularly when substituted with a halogen like bromine, is amenable to nucleophilic substitution reactions. The bromine atom at the 6-position can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups. evitachem.com

A common strategy involves the initial conversion of the 4-oxo group to a more reactive 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This 4-chloro substituent is highly susceptible to nucleophilic attack. For instance, treatment with sodium methoxide (B1231860) (NaOMe) in methanol or DMF leads to the efficient substitution of the chlorine with a methoxy (B1213986) group. The electron-withdrawing nature of the bromine atom at the 6-position facilitates this substitution by stabilizing the intermediate Meisenheimer complex.

Furthermore, the introduction of a nitro group onto the quinoline ring can activate an adjacent bromo group towards nucleophilic aromatic substitution (SNAr). semanticscholar.org For example, 6-bromo-5-nitroquinoline (B1267105) readily undergoes substitution with nucleophiles like morpholine (B109124) and piperazine, demonstrating a powerful method for polyfunctionalization. semanticscholar.org This approach has been utilized to synthesize various cyclic amine derivatives of quinoline. semanticscholar.org

Wittig Reactions for Stereoselective Olefination

The Wittig reaction is a powerful tool for converting carbonyl groups into alkenes with high stereocontrol. organic-chemistry.orgwikipedia.orglibretexts.org In the context of quinolone chemistry, this reaction can be employed to introduce alkenyl substituents. The reaction involves an aldehyde or ketone reacting with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The mechanism is generally understood to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the alkene and a phosphine oxide. wikipedia.org

While direct examples of Wittig reactions on this compound are not prevalent in the provided search results, the general applicability of this reaction to heterocyclic ketones suggests its potential for creating derivatives with exocyclic double bonds. For instance, the synthesis of 3-alkylidene-2-methylisoindolin-1-ones from a phosphonium salt precursor demonstrates the utility of the Wittig olefination in related heterocyclic systems. tandfonline.com

Acrylamide (B121943) and Related Moiety Incorporations

The incorporation of acrylamide moieties into the quinolone scaffold is a significant strategy for developing new derivatives. nih.govresearchgate.net One common synthetic route involves the Heck coupling reaction, where an aryl halide is reacted with an acrylic acid ester in the presence of a palladium catalyst. ekb.eg The resulting 3-substituted acrylate (B77674) ester can then be converted to the desired acrylamide. ekb.eg

A specific example is the synthesis of (E)-3-(6-bromoquinolin-4-yl)acrylamide derivatives. nih.gov This can be achieved by first preparing (E)-3-(6-bromoquinolin-4-yl)acrylic acid and then coupling it with various amines. For example, reaction with tert-butylamine (B42293) yields (E)-3-(6-bromoquinolin-4-yl)-N-(tert-butyl)acrylamide, while reaction with 2-methoxyethan-1-amine gives (E)-3-(6-bromoquinolin-4-yl)-N-(2-methoxyethyl)acrylamide. nih.gov These reactions demonstrate the versatility of incorporating different substituents onto the acrylamide nitrogen.

Alkylation and Alkoxylation Strategies

Alkylation and alkoxylation are fundamental transformations for modifying the this compound core. N-alkylation can be achieved, for instance, by reacting 4(3H)-quinazolinone with alkyl halides. lboro.ac.uk

A notable method for C-H alkylation is the electrochemical Minisci reaction. This technique has been successfully applied to the alkylation of N-heteroarenes, including quinoline derivatives. rsc.org For example, 6-bromo-4-methylquinoline (B1281910) can be alkylated with iodocyclohexane (B1584034) to yield the corresponding product in good yield. rsc.org Similarly, ethyl 6-bromoquinoline-4-carboxylate has been alkylated using this electrochemical approach. rsc.org

Alkoxylation, specifically methoxylation, is often achieved via nucleophilic substitution of a 4-chloroquinazoline (B184009) intermediate, as previously described. The reaction with sodium methoxide provides a straightforward route to 4-methoxyquinazolines.

Mechanistic Investigations and Reaction Dynamics

Detailed Reaction Mechanism Elucidation

The reaction mechanisms involving 6-bromoquinolin-4(3H)-one are complex and have been the subject of detailed investigations to understand and control the formation of desired products. These studies often involve a combination of experimental work and computational modeling to map out the intricate pathways of chemical transformations.

Controlling the stereochemistry and regiochemistry in reactions of quinolone systems is crucial for the synthesis of specific, biologically active molecules. masterorganicchemistry.com

Regiochemical Control: The quinoline (B57606) core has multiple sites susceptible to reaction, making regioselectivity a significant challenge. The functionalization of the quinoline skeleton can be directed to specific positions through various strategies.

Directed Metalation: The use of directing groups and specific metalating agents allows for the regioselective functionalization of the quinoline ring. For instance, a combination of Br/Mg exchange reactions and direct magnesiations has been employed for the versatile and regioselective functionalization of polybrominated quinolines. acs.org The reaction of 2,3-dibromoquinoline (B82864) with i-PrMgCl·LiCl at low temperatures leads to a regioselective magnesiation at the C3 position. acs.org Similarly, treating 2,4-dibromoquinoline (B189380) under similar conditions results in magnesiation at the C4 position. acs.org This allows for the sequential introduction of different functional groups at specific sites.

C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for the site-selective functionalization of quinolines and their N-oxide derivatives. mdpi.com For example, palladium-catalyzed C2 oxidative cross-coupling of quinoline N-oxide with indole (B1671886) occurs selectively at the C3 position of the indole. mdpi.com The choice of catalyst and reaction conditions can direct arylation, alkenylation, or other coupling reactions to a specific carbon atom on the quinoline ring system, often with high regioselectivity. mdpi.com

Substitution Reactions: The presence of activating or deactivating groups on the ring significantly influences the position of subsequent reactions. In 6-bromoquinoline (B19933), the bromine atom and the bicyclic ring system's electronics direct the regioselectivity of further substitutions, such as nitration. semanticscholar.org For example, nitration of 6-bromoquinoline can be directed to the C-5 position, which then facilitates nucleophilic aromatic substitution (SNAr) of the adjacent bromine atom. semanticscholar.org

Stereochemical Control: When reactions create new chiral centers, controlling the stereochemical outcome (i.e., the 3D arrangement of atoms) is paramount.

Diastereoselective Synthesis: In the synthesis of tetrahydroquinoline derivatives from arylmethyl azides, the use of specific alkenyl substrates can lead to good to excellent diastereoselectivity. acs.org

Enantioselective Synthesis: The creation of specific enantiomers, which are non-superimposable mirror images, often requires chiral catalysts or auxiliaries. Palladium-catalyzed asymmetric carboamination reactions have been developed for the enantioselective synthesis of tetrahydroquinolines, including those with quaternary carbon stereocenters, with high levels of asymmetric induction. nih.gov In another example, an enantioselective sulfimidation of 3-thiosubstituted 2-quinolones was achieved using a silver-based catalyst with a chiral phenanthroline ligand. researchgate.net DFT calculations suggested that hydrogen bonding between the ligand and the quinolone substrate helps to control the stereochemical outcome. researchgate.net

Stereospecific Halogenation: The halogenation of related N-substituted 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been shown to be both regioselective (at the C-3 position) and stereoselective. researchgate.net These reactions exclusively afford the 2,3-trans isomers, as confirmed by 1H NMR spectroscopy and X-ray crystallography. researchgate.net A reaction is termed stereospecific when different stereoisomers of the starting material react to give stereochemically different products. alrasheedcol.edu.iq

| Reaction Type | Substrate/Precursor | Key Reagents/Catalyst | Product Type | Selectivity Control | Reference |

|---|---|---|---|---|---|

| Regioselective Magnesiation | 2,3-Dibromoquinoline | i-PrMgCl·LiCl | 3-Magnesiated-2-bromoquinoline | Complete regioselectivity at C3 | acs.org |

| Regioselective Synthesis | Arylmethyl azide (B81097) & 1-bromoalkyne | Acid-promoted | 3-Bromoquinoline (B21735) derivatives | Formal [4+2]-cycloaddition controls regiochemistry | acs.org |

| Enantioselective Carboamination | o-Anilino-styrene derivative | Pd2(dba)3 / (S)-Siphos-PE | Tetrahydroquinoline with quaternary stereocenter | High enantioselectivity (e.g., 95:5 er) | nih.gov |

| Stereoselective Halogenation | 2-Aryl-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-one | Pyridinium perbromide | 3-Bromo-2,3-trans-dihydroquinolin-4(1H)-one | Exclusive formation of the trans isomer | researchgate.net |

Understanding the energy landscape of a reaction, particularly the structure and energy of its transition state, is fundamental to explaining its mechanism, rate, and selectivity. biorxiv.org Due to their transient nature, transition states are challenging to observe experimentally and are often investigated using computational chemistry. nih.govsumitomo-chem.co.jp

Transition State Analysis: Theoretical calculations, especially using Density Functional Theory (DFT), are widely used to model reaction pathways and locate transition states. sumitomo-chem.co.jp

Enzymatic Quinolone Synthesis: In the biosynthesis of quinolones by enzymes like quinolone synthase (QNS), quantum chemical transition state calculations have been used to decipher the reaction mechanism. biorxiv.orgnih.gov These studies identified a three-step process involving SN2 thiol addition, ketide insertion, and a reverse substitution for product ring closure, and calculated the activation energy for each step. biorxiv.org

Catalytic Quinolone Synthesis: DFT calculations have been employed to investigate the mechanism of metal-catalyzed quinoline syntheses. For example, in a dual copper- and gold-catalyzed reaction to form 2,4-substituted quinolines, transition state searches helped to elucidate a sequence involving domino imine formation, cyclization, and oxidation. rsc.org

Origin of Enantioselectivity: For asymmetric reactions, transition state analysis can reveal the origin of stereocontrol. In a chiral phosphoric acid-catalyzed Minisci reaction, DFT calculations showed that enantioselectivity is determined in a slow, irreversible deprotonation step that follows a rapid, reversible radical addition (Curtin–Hammett control). nih.gov The calculations identified a preferred transition state where the catalyst assists in an internal deprotonation, explaining the high enantioselectivity observed. nih.gov Similarly, in a silver-catalyzed enantioselective imidation of 2-quinolones, DFT calculations pointed to a favorable transition state where hydrogen bonding between the chiral ligand and the quinolone substrate dictates the stereochemical outcome. researchgate.net

Kinetic Studies: Kinetic analysis provides quantitative data on reaction rates, allowing for the determination of reaction orders and the validation of proposed mechanisms.

Reaction Progress Kinetic Analysis (RPKA): This is a powerful method for rapidly determining reaction orders and identifying features like catalyst deactivation or product inhibition from time-course data. princeton.edu By graphically manipulating rate versus concentration, the mathematical complexity of rate laws can be visually interpreted. princeton.edu

Enzyme Kinetics: In the study of enzyme-catalyzed reactions, kinetic analysis is crucial. For derivatives of 6-bromoquinolin-4-ol (B142416), enzyme kinetic studies have been performed to determine their mode of inhibition against specific enzymes, such as identifying them as non-competitive inhibitors. researchgate.net

Solvent Effects on Rate: The rate of a reaction can be significantly influenced by the solvent. In SN2 reactions, for instance, increasing solvent polarity can decrease reaction rates due to the stabilization of the charged nucleophile, which increases the activation energy barrier. researchgate.net

While specific kinetic data and transition state structures for many reactions of this compound itself are not extensively documented in the reviewed literature, the principles and methods described are directly applicable to its study. sumitomo-chem.co.jpprinceton.edu

Stereochemical and Regiochemical Control

Solvent Effects on Reaction Pathways and Yields

The choice of solvent is a critical parameter in the synthesis of quinolone derivatives, profoundly influencing reaction rates, pathways, and, consequently, the yield of the final product. The solvent's polarity, protic or aprotic nature, and ability to solubilize reactants and catalysts all play a role. semanticscholar.orggoogle.com

In the copper-catalyzed Chan-Lam C-O cross-coupling reaction of 6-bromoquinolin-4-ol (the enol tautomer of this compound) with various aryl boronic acids, the effect of different solvents on the product yield was systematically studied. semanticscholar.orggoogle.com The results highlight the superior performance of polar protic and mixed solvent systems in this transformation.

Protic vs. Aprotic Solvents: Protic solvents like methanol (B129727) were found to give good to very good yields (57–92%). google.com This is attributed to better solubility and, therefore, enhanced interaction between the solvent and the reacting species. google.com In contrast, the aprotic solvent dimethylformamide (DMF) provided only moderate yields, while the protic solvent ethanol (B145695) resulted in low yields. semanticscholar.org

Mixed Solvent Systems: A mixed solvent system of methanol and water (CH₃OH/H₂O) in an 8:1 ratio was shown to produce excellent results, often superior to single-solvent systems. semanticscholar.org The optimization of the mixed solvent ratio confirmed that the 8:1 mixture gave the best outcomes. semanticscholar.org

The influence of the solvent is not limited to yield but can also affect reaction time and selectivity. In Suzuki cross-coupling reactions of related haloquinazolines, propylene (B89431) carbonate (PC), a "green" solvent, was shown to lead to faster reactions and higher yields compared to dimethoxyethane (DME) for some reactants. researchgate.net This demonstrates that solvent choice can also align with principles of green chemistry by enabling more energy-efficient processes. researchgate.net

| Solvent | Solvent Type | Observed Yield | Reference |

|---|---|---|---|

| Methanol (CH₃OH) | Protic | Very Good (57-92%) | semanticscholar.orggoogle.com |

| CH₃OH/H₂O (8:1) | Mixed Protic | Excellent | semanticscholar.org |

| Dimethylformamide (DMF) | Aprotic | Moderate | semanticscholar.org |

| Ethanol | Protic | Low | semanticscholar.org |

Tautomeric Equilibria and Isomerization Processes

Quinolone structures, including this compound, are subject to tautomerism, a form of constitutional isomerism where isomers, known as tautomers, are readily interconvertible. masterorganicchemistry.com This equilibrium is a critical aspect of the compound's chemistry, influencing its structure, stability, and reactivity.

The most significant tautomeric relationship for this compound is the keto-enol equilibrium between the 4-quinolone (amide) form and the 4-hydroxyquinoline (B1666331) (enol or iminol) form. researchgate.net These are distinct constitutional isomers, not to be confused with resonance forms. masterorganicchemistry.com The interconversion involves the migration of a proton and the shifting of double bonds.

The position of this equilibrium is highly sensitive to the molecular environment and substitution pattern. researchgate.netresearchgate.net For most simple quinolones, the keto (4-quinolone) form is generally more stable and predominates in solution and the solid state. researchgate.net This preference is attributed to the amide resonance stabilization within the keto form.

However, the equilibrium can be shifted toward the enol (4-hydroxyquinoline) form by several factors: researchgate.net

Aromaticity: If the enol form results in a fully aromatic system, it can be significantly stabilized. For example, the enol tautomer of 2,4-cyclohexadienone (B14708032) is phenol (B47542), which is so stable due to its aromaticity that it is the exclusively observed form. masterorganicchemistry.comsumitomo-chem.co.jp

Intramolecular Hydrogen Bonding: The presence of a hydrogen bond acceptor at the C-3 position can favor the enol form by establishing a stable six-membered intramolecular hydrogen bond. researchgate.netresearchgate.net

Electron-Withdrawing Groups: The presence of electron-withdrawing groups can also influence the stability of the tautomers. researchgate.net

Conversely, a hydrogen bond acceptor at the C-2 or C-8 position can shift the equilibrium completely to the keto form, possibly due to extended conjugation and different hydrogen bonding patterns. researchgate.net

The tautomeric preference of quinolones can differ dramatically between the condensed phases (solid and solution) and the gas phase.

Solid State and Solution Phase: Spectroscopic studies (NMR, IR) and X-ray crystallography have consistently shown that 2-aryl-3-bromoquinolin-4(1H)-one derivatives exist exclusively as the keto (NH-4-oxo) tautomer in both the solid state and in solutions like DMSO-d6. researchgate.netnih.gov The strong deshielding observed in the ¹³C NMR spectra for the C4 carbon is a key indicator of the carbonyl group's presence, confirming the dominance of the 4-oxo form. nih.gov Theoretical calculations using the Polarizable Continuum Model (PCM) to simulate solvent effects also support the prevalence of the keto form in solution. researchgate.net

Gas Phase: In the gas phase, where intermolecular interactions are minimal, the relative stability of the tautomers can change. Mass spectrometry studies and gas-phase DFT calculations on 2-aryl-3-bromoquinolin-4(1H)-ones have confirmed the presence of the enol (hydroxyquinoline) isomer alongside the keto form. researchgate.netnih.gov This indicates that in the absence of solvent stabilization or crystal packing forces, the intrinsic stability of the enol tautomer is more comparable to that of the keto form. Theoretical studies on related quinolin-4-one derivatives have also shown that while the ketone forms are generally more stable, an equilibrium relationship exists with the enol forms in the gas phase. acs.org

The effect of solvent polarity on tautomeric equilibria is a well-established phenomenon. princeton.edu For many systems, the equilibrium shifts as the solvent's dielectric constant changes, often stabilizing the more polar tautomer. princeton.edursc.org

| Phase | Dominant Tautomer | Method of Determination | Reference |

|---|---|---|---|

| Solid State | Keto (4-quinolone) | IR, X-ray Crystallography | researchgate.netnih.gov |

| Solution (e.g., DMSO) | Keto (4-quinolone) | ¹H NMR, ¹³C NMR, PCM-B3LYP | researchgate.netnih.gov |

| Gas Phase | Both Keto and Enol forms co-exist | Mass Spectrometry, B3LYP calculations | researchgate.netnih.gov |

Keto-Enol Tautomerism in Quinolone Structures

Steric and Electronic Influences on Reactivity

The reactivity of the this compound scaffold is intricately governed by a combination of steric and electronic factors. These influences dictate the molecule's behavior in various chemical transformations by modulating the electron density distribution within the heterocyclic and carbocyclic rings and by controlling the accessibility of its reactive sites.

Electronic Effects of Substituents

The electronic nature of substituents on the quinoline ring system plays a critical role in directing chemical reactivity. The Hammett equation has been successfully applied to quantify the transmission of substituent effects across the quinoline nucleus in reactions such as the dissociation of quinolinecarboxylic acids. acs.org In the case of this compound, the bromine atom at the 6-position exerts a significant influence.

The bromine atom is characteristically electron-withdrawing due to its inductive effect (-I), which deactivates the benzene (B151609) portion of the quinoline ring towards electrophilic substitution. However, it can also donate electron density through a resonance effect (+M). This dual nature affects the reactivity of various positions on the ring. For instance, in nucleophilic substitution reactions on related chloroquinolines, substituents in the carbocyclic ring influence the reaction rate. acs.org

Research on the Chan-Lam coupling of 6-bromoquinolin-4-ol (the enol tautomer of this compound) with various arylboronic acids highlights the impact of electronic effects on the reacting partner. The efficiency of this C-O cross-coupling reaction is sensitive to the electronic properties of the substituents on the arylboronic acid. mdpi.comrsc.org Generally, electron-donating groups on the boronic acid can enhance reaction yields in some coupling reactions, while electron-withdrawing groups may have the opposite effect, although the specific outcome can depend on the catalytic system. rsc.org In studies on similar heterocyclic systems, aryl bromides bearing strong electron-withdrawing groups have been shown to produce better yields in coupling reactions. rsc.org

A study on the synthesis of functionalized phenoxy quinolines from 6-bromoquinolin-4-ol demonstrated the impact of substituents on the coupled aryl boronic acid. The yields of the resulting products varied based on the electronic nature of the group on the phenylboronic acid, as illustrated in the table below.

| Substituent on Phenylboronic Acid | Electronic Effect | Reported Yield (%) | Reference |

|---|---|---|---|

| 4-Methyl | Electron-Donating | Good to Very Good | mdpi.comrsc.org |

| 4-Methoxy | Electron-Donating | Good to Very Good | mdpi.com |

| 4-Fluoro | Electron-Withdrawing | Excellent | rsc.org |

| 4-(Methylthio) | Electron-Donating | Good to Very Good | mdpi.com |

| 4-Carbomethoxy | Electron-Withdrawing | Good to Very Good | mdpi.com |

Steric Influences on Reactivity

Steric hindrance plays a crucial role in the reactivity of quinolinone derivatives. The size and spatial arrangement of substituents can impede the approach of reagents to a reaction center, thereby affecting reaction rates and, in some cases, product distribution.

In the alkylation of substituted quinoline-2(1H)-ones, the process was found to be primarily influenced by the size and shape of the substituents rather than their electronic properties. mdpi.compreprints.org This suggests that for reactions occurring at or near existing substituents, steric factors can be the dominant determinant of reactivity. For this compound, while the 6-position is on the carbocyclic ring and relatively removed from the key reactive sites at N1, C2, and C4, bulky reactants or catalysts might still experience steric clash.

Furthermore, steric effects are often observed in coupling reactions. For instance, in Chan-Lam coupling reactions, ortho-substituted arylboronic acids often result in lower yields compared to their meta- or para-substituted counterparts due to steric hindrance around the boron atom. rsc.org Similarly, in the synthesis of quinoline derivatives, steric hindrance from a bulky 2-naphthyl group was presumed to be the cause of a low product yield in an annulation step. acs.org

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 6-Bromoquinolin-4(3H)-one in solution. It provides detailed information about the hydrogen and carbon environments within the molecule.

The ¹H and ¹³C NMR spectra provide the primary evidence for the quinolin-4(3H)-one tautomer in solution. The presence of a signal corresponding to an N-H proton and a carbonyl carbon, rather than a hydroxyl (O-H) proton and a C-O aromatic carbon, is definitive. researchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the protons on the heterocyclic and benzene (B151609) rings. For instance, the proton at position 5 (H-5) would likely appear as a doublet due to coupling with H-7, while H-7 would be a doublet of doublets, and H-8 a doublet. The protons of the heterocyclic ring, H-2 and H-3, would also show characteristic shifts and couplings.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Proton Position | Predicted Chemical Shift (ppm) | Carbon Position | Predicted Chemical Shift (ppm) |

| H-2 | ~7.9 | C-2 | ~140 |

| H-3 | ~6.2 | C-3 | ~112 |

| H-5 | ~8.1 | C-4 | ~172 |

| H-7 | ~7.8 | C-4a | ~125 |

| H-8 | ~7.5 | C-5 | ~126 |

| NH | ~12.0 | C-6 | ~117 |

| C-7 | ~134 | ||

| C-8 | ~119 | ||

| C-8a | ~140 |

Note: The predicted values are based on data from analogous quinolin-4-one systems. researchgate.net

While this compound is an achiral molecule, advanced 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the molecular connectivity. numberanalytics.comipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, for example, between H-2 and H-3, and among the aromatic protons H-5, H-7, and H-8. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the straightforward assignment of carbon resonances based on the already assigned proton spectrum. numberanalytics.com

1H NMR and 13C NMR for Structural Confirmation

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to study its gas-phase behavior, particularly its tautomerism.

HRMS provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition. For this compound, with the molecular formula C₉H₆BrNO, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ ion with nearly equal intensity. HRMS analysis of the protonated molecule, [M+H]⁺, would yield a measured mass that corresponds precisely to the calculated value for C₉H₇BrNO⁺.

Calculated Exact Mass for [C₉H₇⁷⁹BrNO]⁺: 223.9760

Calculated Exact Mass for [C₉H₇⁸¹BrNO]⁺: 225.9740

While NMR and IR data confirm the 4-oxo tautomer in condensed phases, mass spectrometry reveals details about the molecule's structure in the gas phase. researchgate.net Studies on similar quinolone systems have shown that under the high-energy conditions of mass spectrometry, the molecule can vaporize and ionize as the more aromatic and stable 6-bromo-4-hydroxyquinoline tautomer. researchgate.netresearchgate.netconicet.gov.ar The fragmentation patterns observed in the mass spectrum would therefore reflect the structure of this enol tautomer, providing evidence for its existence in the gas phase. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule, providing key evidence for the dominant tautomeric form. mlsu.ac.inspecac.com For this compound, the IR spectrum confirms the presence of the keto-amine structure over the enol-imine tautomer. researchgate.net

The key absorptions in the IR spectrum are:

A broad absorption band in the region of 3200-2800 cm⁻¹ corresponding to the N-H stretching vibration of the amide group.

A strong, sharp absorption band around 1650-1630 cm⁻¹ characteristic of the C=O (amide I band) stretching vibration.

Multiple sharp bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic and heterocyclic rings.

A C-Br stretching vibration, which would appear in the fingerprint region at lower wavenumbers.

The absence of a broad O-H stretch around 3400-3200 cm⁻¹ and the presence of the N-H and C=O bands strongly support the assignment of the structure as this compound in the solid state. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 2800 (broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Amide C=O | Stretch (Amide I) | 1650 - 1630 (strong, sharp) |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-Br | Stretch | ~700 - 500 |

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a compound.

While a specific single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature, crystallographic data for closely related derivatives provide significant insights into the likely structural features of the parent compound. The Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, is the primary resource for such data. re3data.orgcam.ac.ukcam.ac.ukuta.edu

Analysis of related structures from the CSD and peer-reviewed journals allows for a detailed discussion of the expected solid-state characteristics of this compound. For instance, the crystal structure of derivatives often reveals the formation of hydrogen-bonded dimers or more complex networks, a feature anticipated for this compound due to the presence of the N-H and carbonyl groups.

Detailed Research Findings from Related Structures

The solid-state structures of various substituted quinolinone and quinoline (B57606) derivatives have been extensively studied, providing a framework for understanding the structural properties of this compound.

For example, the crystal structure of 6-bromo-5-nitroquinoline-1-oxide was confirmed by X-ray diffraction, which unambiguously established the connectivity and stereochemistry of the molecule. semanticscholar.org In another relevant study, the X-ray analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one revealed a complex three-dimensional network stabilized by a variety of intermolecular interactions, including N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds, as well as C—H⋯π interactions. iucr.org

Furthermore, the crystal structure of a complex quinoline derivative, 6-Bromo-N-(2-methyl-2H-benzo[d] re3data.orgacs.orgresearchgate.nettriazol-5-yl)quinolin-4-amine , was determined, providing detailed information about its molecular geometry and packing in the solid state. mdpi.com The crystallographic data for this compound is summarized in the table below.

Interactive Data Table: Crystallographic Data for 6-Bromo-N-(2-methyl-2H-benzo[d] re3data.orgacs.orgresearchgate.nettriazol-5-yl)quinolin-4-amine Hydrochloride mdpi.com

| Parameter | Value |

| Crystal Data | |

| Formula | C₁₆H₁₃BrClN₅ |

| Formula Weight | 390.67 |

| Crystal System | Orthorhombic |

| Space Group | Pbca (No. 61) |

| a (Å) | 7.6840(2) |

| b (Å) | 17.9973(5) |

| c (Å) | 23.0912(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3193.31(15) |

| Z | 8 |

| Data Collection | |

| Temperature (K) | 100(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 39663 |

| Independent Reflections | 3642 |

| Refinement | |

| R₁ [I > 2σ(I)] | 0.0675 |

| wR₂ (all data) | 0.1487 |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the properties of 6-Bromoquinolin-4(3H)-one and its analogs. arxiv.org DFT calculations allow for the accurate prediction of various molecular characteristics, offering a deeper understanding of its chemical nature.

Electronic Structure Elucidation and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of this compound are central to its reactivity and potential applications. Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the primary orbitals involved in chemical reactions. numberanalytics.com

DFT calculations have been employed to determine the energies of the HOMO and LUMO of 6-bromoquinolin-4-ol (B142416) derivatives. mdpi.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov For a series of synthesized 6-bromoquinolin-4-ol derivatives, the energy gap was found to range from 4.93 to 5.07 eV. mdpi.comnih.gov A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. researchgate.net

The distribution of electron density in the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors (nucleophilic) and electron acceptors (electrophilic), respectively.

Table 1: HOMO, LUMO, and Energy Gap for 6-Bromoquinolin-4-ol Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3a | -6.34 | -1.39 | 4.95 |

| 3b | -6.37 | -1.43 | 4.94 |

| 3c | -6.42 | -1.49 | 4.93 |

| 3d | -6.33 | -1.33 | 5.00 |

| 3e | -6.49 | -1.56 | 4.93 |

| 3f | -6.44 | -1.49 | 4.95 |

| 3g | -6.31 | -1.24 | 5.07 |

| 3h | -6.42 | -1.51 | 4.91 |

This data is illustrative and based on findings for derivatives of 6-bromoquinolin-4-ol. researchgate.net

Reactivity Prediction and Frontier Orbital Theory

Frontier Orbital Theory, developed by Kenichi Fukui, posits that the course of a chemical reaction is often governed by the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org This theory is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. numberanalytics.comwikipedia.org

By analyzing the HOMO and LUMO of this compound, chemists can predict how it will interact with other molecules. For instance, the locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack. This information is invaluable for designing new synthetic routes and understanding reaction mechanisms. The interaction between the frontier orbitals is a key factor in various reactions, including cycloadditions and electrocyclic reactions. wikipedia.orglibretexts.org

Geometrical Parameters and Vibrational Frequency Analysis

DFT calculations can accurately predict the three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. nih.gov These optimized geometrical parameters are crucial for understanding the molecule's shape and steric properties.

Vibrational frequency analysis, often performed in conjunction with DFT calculations, provides a theoretical infrared (IR) and Raman spectrum. nih.govq-chem.com By comparing these calculated spectra with experimental data, researchers can confirm the structure of the synthesized compound and assign specific vibrational modes to different functional groups within the molecule. nih.govderpharmachemica.com This analysis is a powerful tool for structural elucidation and characterization.

Tautomeric Preferences and Energy Landscape Mapping

This compound can exist in different tautomeric forms, most notably the keto (4-oxo) and enol (4-hydroxy) forms. researchgate.net DFT calculations are instrumental in determining the relative stabilities of these tautomers. researchgate.net By calculating the total electronic energy of each form, it is possible to predict which tautomer is more stable under different conditions (e.g., in the gas phase or in solution). researchgate.net

Studies on related quinolone systems have shown that the keto form is generally favored in both solution and the solid state, while the enol form may be more prevalent in the gas phase. researchgate.net Mapping the energy landscape of the tautomeric interconversion provides valuable information about the energy barriers and the dynamics of this process.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

Conformational Analysis and Dynamic Behavior

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. nih.gov For this compound and its derivatives, MD can reveal how different parts of the molecule move and interact with each other. This is especially important for understanding the behavior of larger derivatives or when the molecule is interacting with a biological target. biorxiv.org

By analyzing the MD trajectory, researchers can identify the most stable conformations, the energy barriers between them, and the timescales of conformational changes. nih.gov This information is crucial for understanding how the molecule might bind to a receptor or how it behaves in different solvent environments.

Solvent Effects and Intermolecular Interactions

The chemical environment, particularly the solvent, plays a critical role in the behavior and reactivity of molecular compounds. For derivatives of 6-bromoquinolin-4-ol, the tautomeric form of this compound, the choice of solvent has been shown to significantly influence reaction outcomes. In synthetic procedures like the Chan-Lam C–O cross-coupling reaction, solvent choice is paramount for optimizing product yields. nih.govmdpi.com

Studies involving the synthesis of 6-bromo-4-phenoxy-quinoline derivatives revealed distinct performance between different solvent types. nih.govmdpi.com The use of protic solvents, aprotic solvents, and mixed solvent systems led to varied yields, underscoring the impact of solvent-solute interactions. nih.govmdpi.com For instance, methanol (B129727) (a protic solvent) was found to produce very good yields (57–92%), which was attributed to the better solubility and subsequent interaction between the reacting species. nih.gov In contrast, dimethylformamide (DMF, an aprotic solvent) gave moderate yields, while ethanol (B145695) resulted in low yields. nih.govmdpi.com A mixed solvent system of methanol and water (CH3OH/H2O at an 8:1 ratio) was reported to give even more excellent results than the individual solvents alone. nih.govmdpi.com

These experimental observations are governed by the complex intermolecular interactions between the solute and solvent molecules. Theoretical methods such as Hirshfeld surface analysis and Density Functional Theory (DFT) calculations are employed to understand these forces. researchgate.netiucr.org Hirshfeld analysis can quantify various intermolecular contacts, including hydrogen bonds and other weak electrostatic interactions, which collectively dictate the molecule's arrangement and stability in a given medium. iucr.orgmdpi.com DFT calculations further illuminate the electronic structure, helping to predict reactivity and interaction potential. researchgate.net For a series of 6-bromoquinolin-4-ol derivatives, DFT findings using the PBE0-D3BJ/def2-TZVP/SMD water level of theory were accomplished to investigate their essential structural and physical properties. nih.govmdpi.com

In Silico Approaches for Ligand-Receptor Interactions (Molecular Docking)

Molecular docking is a powerful in silico tool used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. This computational technique is crucial in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions. In the context of this compound and its derivatives, molecular docking has been utilized to explore their potential as inhibitors of various biological targets. nih.govmdpi.comresearchgate.net

For example, a series of functionalized derivatives of 6-bromoquinolin-4-ol were subjected to molecular docking investigations to assess their binding affinity against microbial enzymes. nih.govmdpi.com One such study focused on the β-lactamase receptor of Escherichia coli, a bacterium known for its resistance to antibiotics. researchgate.net Similarly, docking studies on structurally related 6-bromo quinazoline (B50416) derivatives have been performed to predict their binding modes within the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov These studies provide critical insights into how these compounds might exert a biological effect at a molecular level.

The general workflow for such a study involves preparing the 3D structures of the ligands and the target receptor. For the receptor, hydrogen atoms are typically added, and a specific force field (e.g., CHARMm) is applied. The binding site, or "site sphere," is defined based on the location of a known co-crystallized ligand, which serves as a reference. nih.gov The ligands are then computationally "docked" into this defined site to predict their binding conformation and affinity.

Binding Mode Prediction and Energetic Assessment

A primary goal of molecular docking is to predict the most stable binding pose of a ligand within a receptor's active site and to estimate the strength of this interaction, typically expressed as a binding energy score. This energetic assessment helps in ranking potential ligands, with lower (more negative) binding energies generally indicating a more favorable interaction. nih.govmdpi.com

In studies of 6-bromoquinolin-4-ol derivatives, molecular docking successfully identified potential inhibitors and quantified their binding affinities. The analysis revealed that the binding interactions were often stabilized by a network of hydrogen bonds and other contacts with key amino acid residues in the receptor's binding pocket. researchgate.net For instance, in a study against ESBL-producing E. coli, compounds 4a and 4c were found to have the best fit and interactions with the β-lactamase enzyme's binding pocket. researchgate.net

The binding energies calculated from these docking studies provide a quantitative measure for comparison. While specific values for the parent this compound are not detailed, data for its derivatives highlight the utility of this approach.

| Compound | Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Derivative 3e | ESBL E. coli Target | -5.4 | nih.govmdpi.com |

| Derivative 8a | EGFR | -6.7 | nih.gov |

| Derivative 8c | EGFR | -5.3 | nih.gov |

These energetic assessments are critical for structure-activity relationship (SAR) studies, where researchers correlate changes in a molecule's structure with its biological activity. By understanding the specific interactions—such as which parts of the molecule form hydrogen bonds or engage in hydrophobic interactions—researchers can rationally design new derivatives with improved potency and selectivity. nih.gov

Homology Modeling in Ligand-Target Studies

Molecular docking studies are most accurate when a high-resolution, experimentally determined 3D structure of the target protein (usually from X-ray crystallography or NMR spectroscopy) is available. However, for many important biological targets, such structures are not available. In these cases, homology modeling provides a powerful alternative for generating a reliable 3D model of the target protein. researchgate.net

Homology modeling, also known as comparative modeling, constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). researchgate.netnih.gov The underlying principle is that proteins with similar sequences tend to adopt similar three-dimensional structures. This technique is particularly valuable for studying membrane proteins like G-protein coupled receptors (GPCRs), which are notoriously difficult to crystallize. researchgate.net

The process is a crucial first step in structure-based drug design when no experimental receptor structure exists. For quinoline-based compounds, such as 4-aminoquinoline (B48711) analogs, homology modeling has been successfully used to build models of target proteins like dihydrofolate reductase-thymidylate synthase (DRTS) from Plasmodium falciparum, the parasite that causes malaria. unar.ac.id Once a homology model of the target protein is built and validated, it can be used for subsequent molecular docking studies to predict how ligands like this compound and its derivatives might bind. unar.ac.id

An automated protein-ligand homology modeling strategy can produce significantly more accurate results than performing homology modeling and docking as separate, sequential steps. nih.gov By incorporating the ligand during the model-building process, the method can account for ligand-induced conformational changes in the protein's binding site, leading to more plausible models of the protein-ligand complex. nih.gov

6 Bromoquinolin 4 3h One As a Synthetic Synthon in Advanced Organic Synthesis

Precursor in Complex Heterocyclic Scaffold Construction

6-Bromoquinolin-4(3H)-one serves as a pivotal starting material for the synthesis of a diverse array of complex heterocyclic scaffolds. Its inherent reactivity and the presence of the bromine atom allow for a variety of chemical transformations, making it a valuable precursor in the construction of novel molecular architectures. The quinoline (B57606) core itself is a privileged structure in medicinal chemistry, and the bromo-substituent provides a handle for further elaboration. mdpi.commdpi.com

One of the key applications of this compound is in palladium-catalyzed cross-coupling reactions. nih.gov These reactions enable the introduction of various aryl, heteroaryl, and alkyl groups at the 6-position of the quinoline ring. For instance, Suzuki-Miyaura coupling reactions have been successfully employed to synthesize 6-vinylquinolin-4(1H)-one from 6-bromoquinolin-4(1H)-one. mdpi.com Similarly, Sonogashira couplings allow for the introduction of alkyne functionalities. nih.gov These transformations are instrumental in building molecular complexity and accessing a wide range of derivatives with potential biological activity.

The quinolin-4(3H)-one moiety can also participate in annulation reactions to form fused heterocyclic systems. For example, the construction of imidazo[4,5-c]quinolin-4(5H)-ones has been achieved through intramolecular Heck cyclization of appropriately substituted precursors derived from quinoline systems. mdpi.com This strategy highlights the versatility of the quinolone scaffold in generating polycyclic structures of medicinal interest. nih.gov